molecular formula C23H19N7O2S B11535053 1,5-dimethyl-2-phenyl-4-{[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one

1,5-dimethyl-2-phenyl-4-{[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11535053
M. Wt: 457.5 g/mol
InChI Key: SGCCNZLDOXSEHZ-UHFFFAOYSA-N
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Description

This compound belongs to the imidazole family, specifically a 1,3-diazole derivative. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route is as follows:

  • Start with the condensation of 1,5-dimethyl-2-phenyl-3H-pyrazol-3-one with a phenylhydrazine derivative.
  • Introduce a furan-2-ylmethylidene group by reacting with an appropriate aldehyde.
  • The tetrazole ring is formed by reacting with sodium azide.
  • Finally, the sulfanyl group is introduced using a suitable reagent.

Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable synthetic routes. Optimization for yield, purity, and safety is essential.

Chemical Reactions Analysis

Reactions:: 1,5-dimethyl-2-phenyl-4-{[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one can undergo various reactions:

    Oxidation: Oxidative processes can modify the compound.

    Reduction: Reduction reactions may lead to different derivatives.

    Substitution: Substituents can be introduced at various positions.

    Cyclization: Intramolecular cyclization reactions are possible.

Common Reagents and Conditions::

    Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: React with appropriate nucleophiles or electrophiles.

    Cyclization: Intramolecular reactions occur under acidic or basic conditions.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a versatile building block for drug synthesis.

    Biology: Studying biological processes involving imidazole-containing molecules.

    Medicine: Investigating potential therapeutic effects.

    Industry: Developing novel materials or catalysts.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Properties

Molecular Formula

C23H19N7O2S

Molecular Weight

457.5 g/mol

IUPAC Name

1,5-dimethyl-2-phenyl-4-[[5-(1-phenyltetrazol-5-yl)sulfanylfuran-2-yl]methylideneamino]pyrazol-3-one

InChI

InChI=1S/C23H19N7O2S/c1-16-21(22(31)30(28(16)2)18-11-7-4-8-12-18)24-15-19-13-14-20(32-19)33-23-25-26-27-29(23)17-9-5-3-6-10-17/h3-15H,1-2H3

InChI Key

SGCCNZLDOXSEHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)SC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

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